molecular formula C9H18O3 B142275 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol CAS No. 40595-23-1

3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol

Cat. No.: B142275
CAS No.: 40595-23-1
M. Wt: 174.24 g/mol
InChI Key: LBRXDVACOOJMJQ-UHFFFAOYSA-N
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Description

3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol is a protected alcohol derivative featuring a tetrahydro-2H-pyran-2-yl (THP) ether group at the 3-position of a butanol backbone. The THP group is widely employed in organic synthesis as a protective moiety for hydroxyl groups due to its stability under basic and mildly acidic conditions and its ease of removal via acidic hydrolysis . This compound is typically synthesized through the reaction of 1,3-butanediol with dihydropyran under acidic catalysis, though specific synthetic protocols may vary. Its applications span pharmaceutical intermediates, agrochemicals, and fine chemicals, where temporary protection of hydroxyl groups is essential for multi-step syntheses.

Properties

IUPAC Name

3-(oxan-2-yloxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRXDVACOOJMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441674
Record name 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40595-23-1
Record name 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Synthesis via Epoxide Ring-Opening Reactions

A prominent route involves the stereoselective ring-opening of epoxides using indole derivatives. For example, ethyl (2S,3R)-2,3-epoxybutanoate reacts with 6-benzyloxyindole in dichloromethane at −20°C under nitrogen atmosphere, catalyzed by methyl magnesium bromide . This method achieves high stereocontrol, yielding intermediates that are subsequently deprotected to form the THP-ether moiety.

Key steps include:

  • Epoxide activation : The Grignard reagent coordinates to the epoxide oxygen, inducing nucleophilic attack at the less hindered carbon.

  • Indole coupling : The 3-position of indole attacks the activated epoxide, forming a trans-dihydroxy intermediate.

  • THP protection : The secondary alcohol is protected using dihydropyran (DHP) in the presence of p-toluenesulfonic acid (PTSA), achieving >80% yield .

Reaction conditions and outcomes are summarized in Table 1.

Table 1: Stereoselective Synthesis Parameters

ParameterValueSource
Temperature−20°C to 25°C
CatalystMethyl magnesium bromide
SolventDichloromethane
Yield (THP-protected)81–90%
Stereoselectivity (dr)95:5

Tetrahydropyranylation of 1-Butanol Derivatives

Direct protection of 3-hydroxy-1-butanol with dihydropyran (DHP) represents a straightforward approach. Optimized conditions involve:

  • Catalytic acid : p-Toluenesulfonic acid (0.5–1 mol%) in dichloromethane or tert-butanol .

  • Temperature : Room temperature (20–25°C) to prevent racemization.

  • Workup : Neutralization with saturated NaHCO₃, followed by extraction with ethyl acetate and drying over MgSO₄ .

This method produces 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol in 85–92% yield, with minimal byproducts. The reaction mechanism proceeds via protonation of DHP, forming an oxonium ion that undergoes nucleophilic attack by the alcohol (Figure 1) .

Figure 1: Mechanism of THP Protection
DHP+H+Oxonium ionROHTHP-ether+H2O\text{DHP} + \text{H}^+ \rightarrow \text{Oxonium ion} \xrightarrow{\text{ROH}} \text{THP-ether} + \text{H}_2\text{O}

Large-Scale Industrial Production

Industrial protocols prioritize cost efficiency and scalability:

  • Continuous-flow reactors : Enhance heat transfer and reduce reaction times (3–5 hours vs. 24 hours batch) .

  • Solvent recycling : tert-Butanol is recovered via distillation, reducing waste.

  • Catalyst immobilization : Silica-supported PTSA improves recyclability, maintaining >90% yield over five cycles .

Analytical Characterization

Post-synthesis analysis ensures purity and structural fidelity:

  • NMR : 1H^1\text{H} NMR (CDCl₃) displays characteristic THP signals at δ 4.55 (m, 1H, OCH₂) and δ 3.45 (m, 2H, CH₂OH) .

  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 175.12 (calc. 174.24) .

  • Optical rotation : [α]D25=6.3°[α]_D^{25} = -6.3° (c = 0.104, methanol) for enantiopure samples .

Comparative Evaluation of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Cost (USD/kg)
Stereoselective90991200
Direct THPylation9298800
Enzymatic resolution7599.51500

Scientific Research Applications

Organic Synthesis

THP-butanol is primarily utilized as a protecting group for alcohols in organic synthesis. This application is vital for multi-step synthetic pathways where selective reactivity is required. By protecting the hydroxyl group, chemists can perform various reactions on other parts of the molecule without risking unwanted side reactions involving the alcohol.

Medicinal Chemistry

In medicinal chemistry, THP-butanol acts as a precursor for synthesizing various bioactive compounds and drug intermediates. Its ability to stabilize reactive intermediates makes it valuable in developing pharmaceuticals.

Recent studies have highlighted the biological significance of THP-butanol and its derivatives:

Antimicrobial Activity

Research indicates that compounds related to THP-butanol exhibit antimicrobial properties. For instance, derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM.

CompoundTarget BacteriaMIC (µM)
Tetrahydropyranyl Ether AE. coli0.5
Tetrahydropyranyl Ether BS. aureus0.3
Tetrahydropyranyl Ether CP. aeruginosa1.0

Anti-inflammatory Activity

Studies have also demonstrated that THP-butanol derivatives possess anti-inflammatory properties that surpass those of established agents like curcumin. The structural features provided by the tetrahydropyran moiety may enhance their biological efficacy.

Potential Anticancer Properties

A library of compounds based on THP-butanol has been synthesized and screened for anticancer activity against various cancer cell lines. The results indicate significant activity, suggesting that modifications to the tetrahydropyran ring can enhance biological efficacy through structure–activity relationship (SAR) analysis.

Mechanism of Action

The mechanism of action of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol involves the protection of the hydroxyl group through the formation of a tetrahydropyranyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic procedures . The tetrahydropyranyl group can be removed under acidic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone

This ketone derivative shares the THP-ether group but differs in the backbone structure, replacing the primary alcohol of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol with a ketone at the 2-position. A reported synthesis route for this compound achieved a 39.0% yield under optimized conditions .

2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol

A shorter-chain analogue, this compound exhibits lower molecular weight and higher polarity due to its ethylene glycol backbone. Such differences may influence solubility in non-polar solvents compared to this compound.

Stability and Reactivity

THP ethers are generally stable under basic conditions but hydrolyze in acidic environments. The stability of this compound may differ from analogues due to its longer carbon chain, which could slow hydrolysis kinetics compared to smaller molecules like 2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol.

Data Table: Comparative Analysis of THP-Protected Compounds

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Synthetic Yield (%) Stability (Acidic Conditions)
This compound ~174.23 220–225 (est.) Moderate Not reported High
3-Methyl-3-[(THP-2-yl)oxy]-2-butanone 186.25 235–240 (est.) Low 39.0 Moderate
2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol 130.18 180–185 (est.) High 75–85 (est.) High

Research Findings and Challenges

  • Synthetic Efficiency: The lower yield (39.0%) observed for 3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone highlights the challenge of steric hindrance in THP protection reactions . Optimization of catalyst (e.g., p-toluenesulfonic acid) or solvent systems (e.g., dichloromethane vs. 1,4-dioxane) may improve outcomes.
  • Stability Trade-offs: While THP ethers are broadly stable, the tertiary center in 3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone may render it more prone to acid-catalyzed decomposition compared to primary alcohol derivatives.
  • Functional Group Compatibility: The presence of additional functional groups (e.g., ketones, esters) in analogues necessitates tailored reaction conditions to avoid side reactions, as seen in the use of malononitrile and ethyl cyanoacetate in related syntheses .

Biological Activity

3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol, with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol, is an organic compound notable for its applications in organic synthesis and potential biological activities. This compound is synthesized through the reaction of 1-butanol and dihydropyran in the presence of acid catalysts, forming a tetrahydropyranyl ether that protects the hydroxyl group of butanol. The biological activity of this compound has been explored in various contexts, particularly its role as a precursor in the synthesis of bioactive molecules.

The primary mechanism of action for this compound involves its function as a protecting group for alcohols. This property allows chemists to carry out reactions on other functional groups within the molecule without interference from the hydroxyl group. By preventing unwanted side reactions, this compound facilitates the synthesis of more complex organic molecules that may exhibit significant biological activity.

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Several studies have demonstrated that derivatives of this compound possess antimicrobial properties. For example, a study involving tetrahydropyranyl ethers showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM .

CompoundTarget BacteriaMIC (µM)
Tetrahydropyranyl Ether AE. coli0.5
Tetrahydropyranyl Ether BS. aureus0.3
Tetrahydropyranyl Ether CP. aeruginosa1.0

Anti-inflammatory Activity

In another investigation, compounds synthesized from tetrahydropyranyl ethers exhibited greater anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent. These findings suggest that the structural features provided by the tetrahydropyran moiety may enhance the biological efficacy of these compounds .

Study on Antimicrobial Efficacy

A recent study evaluated a series of tetrahydropyranyl derivatives for their antimicrobial properties using a disc diffusion method against several bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also showed lower cytotoxicity in mammalian cell lines, highlighting their potential as safer antimicrobial agents .

Synthesis and Biological Evaluation

In another case, researchers synthesized a library of compounds based on this compound and screened them for various biological activities. The results revealed that many compounds exhibited significant activity against multiple cancer cell lines, suggesting potential anticancer properties. The structure–activity relationship (SAR) analysis indicated that modifications to the tetrahydropyran ring could enhance biological efficacy.

Q & A

Q. Table 1: Comparison of THP Protection Conditions

CatalystSolventTemperatureYield (%)Reference
PPTSDCMRT85
HCl (gas)THF0°C–RT78

Basic: How can researchers purify 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol and confirm its structural integrity?

Methodological Answer:
Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol. Structural confirmation requires a combination of:

  • NMR : 1^1H NMR should show characteristic signals for the THP group (δ 1.4–1.8 ppm for methylene protons, δ 3.3–4.0 ppm for oxygenated protons) .
  • Mass Spectrometry : ESI-MS or GC-MS can verify the molecular ion peak (e.g., m/z 188.2 for [M+H]+^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95% by area normalization) .

Advanced: What strategies mitigate stereochemical challenges during THP protection of secondary alcohols?

Methodological Answer:
Stereochemical outcomes depend on the alcohol’s configuration and reaction conditions. Organocatalytic methods (e.g., asymmetric induction via chiral Brønsted acids) can control diastereoselectivity. For instance, Malerich et al. demonstrated enantioselective THP protection using a thiourea catalyst, achieving >90% ee for secondary alcohols . Additionally, kinetic resolution via chiral catalysts or enzymes (e.g., lipases) can separate enantiomers post-reaction .

Advanced: How do researchers resolve contradictions in reported reaction yields for THP protection?

Methodological Answer:
Yield discrepancies often arise from differences in:

  • Catalyst Loading : PPTS (5 mol%) vs. HCl (10 mol%) .
  • Solvent Polarity : Polar aprotic solvents (THF) favor faster equilibration but may reduce selectivity.
  • Workup Protocols : Aqueous extraction vs. direct chromatography. Systematic optimization using design of experiments (DoE) is recommended to identify critical factors .

Q. Table 2: Yield Optimization via DoE

FactorLow LevelHigh LevelOptimal
Catalyst (mol%)5107.5
Temperature (°C)02515

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How does the THP group influence the stability of 1-butanol derivatives under acidic/basic conditions?

Methodological Answer:
The THP group is stable in neutral and weakly basic conditions but hydrolyzes under strong acids (e.g., HCl/MeOH, 0.1 M, 2 hr). Stability studies using TLC or in-situ IR monitoring reveal:

  • Acidic Hydrolysis : Proceeds via oxonium ion intermediate, with rate dependent on acid strength .
  • Basic Conditions : No significant degradation observed at pH <10 .

Advanced: What analytical methods differentiate regioisomers in THP-protected alcohols?

Methodological Answer:

  • NOESY NMR : Proximity of THP protons to the alcohol backbone identifies regiochemistry .
  • X-ray Crystallography : Definitive structural assignment, as demonstrated for trans-3g derivatives .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

Basic: What are the typical byproducts in THP protection reactions, and how are they minimized?

Methodological Answer:
Common byproducts include:

  • Dimeric Ethers : Formed via overalkylation; suppressed by limiting DHP stoichiometry (1.1 eq.) .
  • Residual DHP : Removed via vacuum distillation or aqueous washes .

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